2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound with intriguing properties that make it significant in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves a multi-step process. One common method includes the reaction of 3-(pyrrolidin-1-ylsulfonyl)benzohydrazide with carbon disulfide and methyl iodide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, solvents like dimethylformamide (DMF) or ethanol, and controlled temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production methods for this compound may employ similar synthetic routes but on a larger scale. Optimizing reaction conditions for higher yields and purity is crucial. Advanced techniques such as flow chemistry, where reactions are carried out in continuous flow reactors, may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The oxadiazole ring and sulfonyl group can participate in reduction reactions under appropriate conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, particularly on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced forms of the oxadiazole or sulfonyl group.
Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
Scientific Research Applications
2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole has a wide array of applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: : Explored for therapeutic potential, including as enzyme inhibitors or receptor agonists/antagonists.
Industry: : Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole exerts its effects depends on its specific application:
Molecular Targets: : It can interact with various enzymes, receptors, or proteins depending on its chemical structure.
Pathways Involved: : The compound may modulate biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
When compared to similar compounds, 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Here are a few similar compounds and their distinctions:
2-(Methylsulfanyl)-1,3,4-oxadiazole: : Lacks the pyrrolidin-1-ylsulfonyl phenyl group, leading to different chemical behavior and applications.
5-Phenyl-1,3,4-oxadiazole:
2-(Ethylsulfanyl)-5-phenyl-1,3,4-oxadiazole: : Has an ethylsulfanyl group instead of methylsulfanyl, which may alter its chemical properties and applications.
Properties
IUPAC Name |
2-methylsulfanyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-20-13-15-14-12(19-13)10-5-4-6-11(9-10)21(17,18)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZIGYHONRYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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